molecular formula C26H25NO4Se B8230784 Fmoc-Sec(pMeBzl)-OH

Fmoc-Sec(pMeBzl)-OH

Cat. No.: B8230784
M. Wt: 494.5 g/mol
InChI Key: ONTNSAXNCVVXSV-DEOSSOPVSA-N
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Description

Fmoc-Sec(pMeBzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-selenocysteine(p-methylbenzyl)-OH, is a derivative of selenocysteine. Selenocysteine is an amino acid that contains selenium, which is an essential trace element in the human diet. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group of amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Sec(pMeBzl)-OH typically involves the protection of the selenocysteine amino group with the Fmoc group. This is achieved through a series of chemical reactions that include the use of various reagents and solvents. The process generally involves the following steps:

    Protection of the Selenol Group: The selenol group of selenocysteine is protected using a suitable protecting group such as p-methylbenzyl.

    Fmoc Protection: The amino group of the protected selenocysteine is then protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Sec(pMeBzl)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

    Oxidation and Reduction: The selenol group can undergo oxidation to form diselenides or reduction to regenerate the selenol group.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like HOBt (1-hydroxybenzotriazole) are used for peptide bond formation.

    Oxidation: Hydrogen peroxide or other mild oxidizing agents can be used to oxidize the selenol group.

Major Products

    Deprotected Selenocysteine: Removal of the Fmoc group yields free selenocysteine.

    Peptide Conjugates: Coupling reactions result in the formation of peptides containing selenocysteine.

Scientific Research Applications

Fmoc-Sec(pMeBzl)-OH has several applications in scientific research:

    Peptide Synthesis: It is used in the synthesis of selenocysteine-containing peptides, which are important in studying the role of selenium in biological systems.

    Protein Engineering:

    Medicinal Chemistry: Selenocysteine-containing peptides have potential therapeutic applications due to their antioxidant properties.

    Biological Studies: Research on selenoproteins, which contain selenocysteine, is crucial for understanding their role in human health and disease.

Mechanism of Action

The mechanism of action of Fmoc-Sec(pMeBzl)-OH involves its incorporation into peptides and proteins. Selenocysteine is known to participate in redox reactions due to the unique properties of selenium. It acts as a catalytic residue in the active sites of selenoproteins, facilitating various biochemical reactions. The Fmoc group serves as a temporary protecting group during peptide synthesis, ensuring the selective formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys(Trt)-OH: 9-fluorenylmethyloxycarbonyl-cysteine(trityl)-OH, a cysteine derivative with a trityl protecting group.

    Fmoc-Sec(Bzl)-OH: 9-fluorenylmethyloxycarbonyl-selenocysteine(benzyl)-OH, a selenocysteine derivative with a benzyl protecting group.

Uniqueness

Fmoc-Sec(pMeBzl)-OH is unique due to the presence of the p-methylbenzyl protecting group, which provides specific steric and electronic properties. This compound is particularly useful in the synthesis of selenocysteine-containing peptides, offering distinct advantages in terms of stability and reactivity compared to other selenocysteine derivatives.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTNSAXNCVVXSV-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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